Dermaseptin - 136033-70-0

Dermaseptin

Catalog Number: EVT-1210645
CAS Number: 136033-70-0
Molecular Formula: C152H257N43O44S2
Molecular Weight: 3455.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dermaseptin S peptides are a family of cationic, amphipathic, α-helical peptides typically comprising 28-34 amino acid residues. [, , , , , , , , , ] They are primarily found in the skin secretions of Phyllomedusa frogs, where they play a crucial role in the innate immune defense against invading pathogens, including bacteria, yeast, fungi, protozoa, and viruses. [, , , , , , , , , , , , , ] Dermaseptins are classified as antimicrobial peptides (AMPs) and are characterized by their broad-spectrum antimicrobial activity and relatively low hemolytic activity. [, , , , , , , , ] These peptides have garnered significant interest in scientific research due to their potential as novel therapeutic agents for combating drug-resistant microorganisms and for their anticancer properties. [, , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Dermaseptin S peptides are primarily synthesized using solid-phase peptide synthesis (SPPS) methodologies. [, ] This technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. [, ] The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for protecting the α-amino group of the amino acids during synthesis. [, ] Following the completion of peptide chain assembly, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC). [, ]

Molecular Structure Analysis

Dermaseptin S peptides adopt an amphipathic α-helical conformation in hydrophobic environments, such as lipid membranes. [, , , , , , , , ] This structure is characterized by a segregation of hydrophobic and hydrophilic/charged amino acid residues on opposing faces along the long axis of the helix. [, , , , , , , , ] Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques for determining the secondary structure of dermaseptin peptides. [, , , , , , , , ] Molecular dynamics simulations are also utilized to study the conformational dynamics and interactions of these peptides with lipid membranes. [, , , , , , , , ]

Mechanism of Action

The antimicrobial activity of dermaseptin S peptides primarily stems from their interaction with and disruption of microbial cell membranes. [, , , , , , , , , , , , , , , , ] The amphipathic α-helical structure of these peptides allows them to insert into the lipid bilayer of the cell membrane, leading to membrane permeabilization and eventual cell lysis. [, , , , , , , , , , , , , , , , ] The specific mechanism of membrane disruption can vary depending on the dermaseptin peptide and the target cell. Proposed mechanisms include the formation of transmembrane pores, carpet-like mechanisms, and detergent-like effects. [, , , , , , , , , , , , , , , , ]

In addition to their direct membrane-lytic activity, dermaseptins can also exert antimicrobial effects through intracellular mechanisms. [, , , , ] These mechanisms may involve interactions with intracellular targets, such as DNA or proteins, leading to inhibition of vital cellular processes. [, , , , ]

The anticancer activity of dermaseptins is attributed to their ability to selectively target and destroy cancer cells. [, , , , , , , , , , , , ] Similar to their antimicrobial mechanism, dermaseptins can induce membrane disruption in cancer cells, leading to cell death. [, , , , , , , , , , , , ] Additionally, dermaseptins can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. [, , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

Dermaseptin S peptides are characterized by their cationic nature, hydrophobicity, and amphipathicity. [, , , , , , , , , ] They typically possess a net positive charge due to the presence of multiple lysine residues. [, , , , , , , , , ] The hydrophobicity of dermaseptins arises from the presence of hydrophobic amino acids, which contribute to their ability to interact with lipid membranes. [, , , , , , , , , ] The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic regions, is crucial for their membrane-disrupting activity. [, , , , , , , , , ]

Applications
  • Targeting Cancer Cells: Dermaseptins have exhibited selective cytotoxicity towards various cancer cell lines, including lung cancer, breast cancer, prostate cancer, and glioblastoma. [, , , , , , , , , , , , ] This selectivity makes them promising candidates for the development of targeted cancer therapies.
  • Inducing Apoptosis: Dermaseptins can induce apoptosis in cancer cells, leading to tumor regression. [, , , , , , , , , , , , ] This property is being investigated for its potential in enhancing the efficacy of existing cancer treatments.
Future Directions
  • Structure-Activity Relationship Studies: Continued investigation of the structure-activity relationships of dermaseptin S peptides is crucial for designing optimized derivatives with enhanced antimicrobial or anticancer activities and improved therapeutic indices. [, , , , , , ] This involves systematically modifying the peptide sequence and structure to understand the impact on its biological properties.
  • Delivery Systems: Research into effective delivery systems for dermaseptin peptides is essential for translating their potential into therapeutic applications. [, , , , , , ] This includes developing strategies to protect the peptides from degradation, enhance their stability, and improve their targeting to specific tissues or cells.
  • In Vivo Studies: More extensive in vivo studies are needed to thoroughly evaluate the safety and efficacy of dermaseptin peptides in animal models of infections and cancer. [, , , , , , , , , ] These studies are essential for determining their pharmacokinetic properties, potential toxicity, and therapeutic potential in a clinical setting.
  • Combination Therapies: Research exploring the use of dermaseptin peptides in combination with conventional antibiotics or anticancer drugs could lead to synergistic effects and improved treatment outcomes. [] Combining dermaseptins with other therapeutic agents might help overcome drug resistance and enhance therapeutic efficacy.

Dermaseptin-AC

    Compound Description: Dermaseptin-AC is a novel antimicrobial peptide discovered from the skin secretion of the frog Agalychnis callidryas. It exhibits broad-spectrum antibacterial activity in vitro, with minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) ranging from 2-8 μM against various bacterial strains []. Notably, Dermaseptin-AC demonstrates significant in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) pneumonia in mice, comparable to vancomycin []. While generally safe in short-term studies, Dermaseptin-AC may cause mild pulmonary congestion upon continuous injection [].

Dermaseptin S4

    Compound Description: Dermaseptin S4, a naturally occurring peptide from the dermaseptin family, is known for its potent hemolytic and antiprotozoal activities but relatively weaker antibacterial effects []. This peptide exhibits a tendency for oligomerization in aqueous solutions due to interactions within its N-terminal domain, influencing its spectrum of action [].

K4K20-S4

    Compound Description: This synthetic analog of Dermaseptin S4, created by substituting positions 4 and 20 with lysine residues, exhibits significantly enhanced antibacterial activity compared to the native peptide [, ]. K4K20-S4 is also a potent antimalarial agent, demonstrating selective lysis of Plasmodium falciparum-infected erythrocytes at concentrations that are less toxic to non-infected cells []. This peptide disrupts the parasite's plasma membrane, leading to its antimalarial effect [].

K4-S4(1-13)a

    Compound Description: This truncated analog of K4K20-S4 consists of the first 13 amino acids with a lysine substitution at position 4 and an amidated C-terminus. K4-S4(1-13)a retains significant antibacterial and antimalarial activity while exhibiting reduced hemolytic activity compared to the parent peptide [, ].

Dermaseptin S9

    Compound Description: This unique dermaseptin peptide, isolated from Phyllomedusa sauvagei, possesses a distinct tripartite structure with a hydrophobic core (residues 6-15) flanked by cationic termini [, ]. Unlike many other dermaseptins, Dermaseptin S9 adopts a non-amphipathic α-helical conformation in membrane-mimetic environments []. Despite this, it exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria [].

Dermaseptin-PH

    Compound Description: Identified from the skin secretion of the South American orange-legged leaf frog (Pithecopus hypochondrialis), Dermaseptin-PH is notable for its short length within the dermaseptin family []. This peptide exhibits a broad spectrum of antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as the pathogenic yeast Candida albicans []. Additionally, Dermaseptin-PH demonstrates anticancer properties against various cancer cell lines [].

Dermaseptin S3(1-16)

    Compound Description: This truncated analog of Dermaseptin S3 exhibits full antimicrobial activity and induces apoptosis in yeast []. This process appears to be independent of yeast caspase but dependent on AIF1p []. Dermaseptin S3(1-16) interacts with DNA and causes damage, triggering an apoptotic response in yeast [].

Dermaseptin DA4

    Compound Description: Isolated from the skin of the Mexican frog (Pachymedusa dacnicolor), Dermaseptin DA4 distinguishes itself through its potent chemotactic properties for human leukocytes, a characteristic not observed in many other dermaseptins []. This peptide exhibits selective bactericidal activity against Gram-negative bacteria and induces permeabilization of their inner membrane [].

Dermaseptin-PP

    Compound Description: This novel antimicrobial peptide, identified from the frog Phyllomedusa palliata, exhibits potent anticancer activity [, ]. Dermaseptin-PP demonstrates selective cytotoxicity against various cancer cell lines while having minimal effect on normal human mammary epithelial cells []. In vivo studies confirm its anti-tumor activity against lung cancer, demonstrating its potential as a therapeutic agent [].

Properties

CAS Number

136033-70-0

Product Name

Dermaseptin

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C152H257N43O44S2

Molecular Weight

3455.1 g/mol

InChI

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1

InChI Key

YFHLIDBAPTWLGU-CTKMSOPVSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

Synonyms

dermaseptin
dermaseptin DS 01
dermaseptin s
dermaseptin S3(1-16)

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.